Methyl 4-(chloromethyl)benzoate
Overview
Description
Methyl 4-(chloromethyl)benzoate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Optimization
- Methyl 4-(bromomethyl)benzoate was effectively synthesized through the reaction of methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions, achieving a yield of 90.5% (Bi Yun-mei, 2012).
Intermediate in Chemical Synthesis
- As an essential intermediate, Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate contributed significantly to the synthesis of Tianeptine, showcasing an improved process that is more suitable for industrial production due to higher yield and lower cost (Yang Jian-she, 2009).
Spectroelectrochemical Properties
- A magenta polypyrrole derivative integrated with Methyl Red azo dye was synthesized and exhibited interesting electrochromic properties. It's notable for application in pH sensors due to its color variability in response to pH levels (A. K. A. Almeida et al., 2017).
Analytical Chemistry
- The efficacy of methyl benzoate extraction was evaluated for determining small amounts of phenol compounds in waste using the 4-aminoantipyrine spectrometry method. The procedure offered sensitivity comparable to the typical chloroform extraction procedure (絵美 森田 & 栄子 中村, 2010).
Sensor Development
- The design of novel anion sensors using derivatives of methyl 4-(chloromethyl)benzoate showcased significant changes in color and optical shifts upon addition of fluoride ions, displaying potential for applications in sensing technologies (Jiantao Ma et al., 2013).
Safety and Hazards
Methyl 4-(chloromethyl)benzoate is classified as a dangerous substance. It may be corrosive to metals and causes severe skin burns and eye damage . Safety measures include avoiding dust formation, not breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Methyl 4-(chloromethyl)benzoate is a chemical compound that primarily targets the benzylic position in organic reactions . The benzylic position is a carbon atom that is directly attached to a benzene ring. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .
Mode of Action
The interaction of this compound with its targets involves a variety of organic reactions, including free radical bromination, nucleophilic substitution, and oxidation . For instance, in a free radical reaction, a hydrogen atom at the benzylic position can be removed, forming a benzylic radical that is resonance-stabilized . This radical can then undergo further reactions, such as substitution or addition .
Biochemical Pathways
It’s known that the compound can participate in suzuki-miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds .
Pharmacokinetics
The compound’s reactivity at the benzylic position suggests that it could be metabolized through various organic reactions . The impact of these properties on the compound’s bioavailability remains to be determined.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For instance, in a Suzuki-Miyaura coupling reaction, this compound can react with phenylboronic acid to yield methyl-(4-phenyl)-benzoate . This product is a new compound with properties distinct from the original reactants.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances that can act as reactants or catalysts . Additionally, physical conditions such as temperature and pH can also influence the compound’s reactivity . It’s also important to prevent the compound from entering drains or being discharged into the environment .
Properties
IUPAC Name |
methyl 4-(chloromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATDLKYRVXFXRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187651 | |
Record name | Methyl 4-(chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34040-64-7 | |
Record name | Methyl 4-(chloromethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34040-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(chloromethyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034040647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-(chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-(chloromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 4-(chloromethyl)benzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SJE6GWW8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 4-(chloromethyl)benzoate in the synthesis of the Chloramphenicol complete antigen?
A1: this compound acts as a linker molecule in the synthesis of the Chloramphenicol complete antigen. The research paper describes conjugating Chloramphenicol (CAP) with either 4-(Chloromethyl)benzoic acid (CBA) or this compound (MCB) to create a hapten []. This hapten is then further reacted with Bovine Serum Albumin (BSA) to form the complete antigen. The study found that using MCB as the linker resulted in a more effective conjugate compared to CBA.
Q2: How does the use of this compound as a linker impact the sensitivity of the Chloramphenicol antigen?
A2: The research indicates that using this compound (MCB) as a linker, instead of 4-(Chloromethyl)benzoic acid (CBA), leads to a more sensitive Chloramphenicol antigen. While the paper doesn't delve into the specific mechanism, it observes that the MCB-linked hapten, when further conjugated to Ovalbumin (OVA) to create a solid coating antigen (CAP MBAⅡ OVA), showed an increased inhibition rate in ELISA compared to its CBA counterpart []. This suggests that the MCB linker contributes to a more recognizable epitope on the antigen, resulting in improved antibody binding and increased sensitivity in the assay.
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